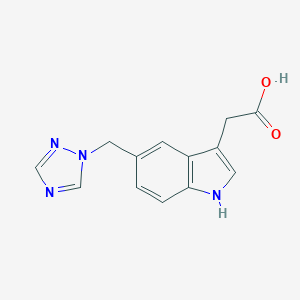

Triazolomethylindole-3-acetic Acid

Vue d'ensemble

Description

N-Phénylpiperidin-4-amine : est un composé organique de formule moléculaire C11H16N2 . Il est également connu sous d'autres noms tels que 4-Piperidinamine, N-phényl- et Despropionyl norfentanyl . Ce composé est un dérivé de la pipéridine, une amine hétérocyclique à six chaînons, et se caractérise par la présence d'un groupe phényle attaché à l'atome d'azote du cycle pipéridine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Amination réductrice : Une méthode courante de synthèse de la N-Phénylpiperidin-4-amine implique l'amination réductrice de la pipéridone avec de l'aniline.

Réactions de condensation : Une autre méthode implique la condensation de la pipéridine avec de l'isocyanate de phényle, suivie d'une réduction.

Méthodes de production industrielle : La production industrielle de la N-Phénylpiperidin-4-amine implique souvent des procédés d'amination réductrice à grande échelle, utilisant des réacteurs à flux continu pour garantir une production efficace et constante .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La N-Phénylpiperidin-4-amine peut subir des réactions d'oxydation pour former les N-oxydes correspondants.

Réduction : Le composé peut être réduit pour former diverses pipéridines substituées.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe phényle peut être remplacé par d'autres substituants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : N-oxyde de N-Phénylpiperidin-4-amine.

Réduction : Pipéridines substituées.

Substitution : Diverses pipéridines N-substituées.

Applications de la recherche scientifique

Chimie : La N-Phénylpiperidin-4-amine est utilisée comme intermédiaire dans la synthèse de divers produits pharmaceutiques et agrochimiques .

Biologie : En recherche biologique, elle est utilisée pour étudier les relations structure-activité des dérivés de la pipéridine .

Médecine : Le composé est un intermédiaire clé dans la synthèse du fentanyl et de ses analogues, qui sont de puissants analgésiques opioïdes .

Industrie : La N-Phénylpiperidin-4-amine est utilisée dans la production de produits chimiques spécialisés et comme élément constitutif en synthèse organique .

Mécanisme d'action

La N-Phénylpiperidin-4-amine exerce ses effets principalement par son interaction avec le récepteur mu-opioïde (mOR), un membre de la famille des récepteurs couplés aux protéines G (RCPG) . Lorsqu'elle se lie au récepteur, elle induit un changement conformationnel qui active les voies de signalisation en aval impliquant les protéines G et les bêta-arrestines . Cette activation conduit aux effets analgésiques observés avec le fentanyl et ses analogues .

Applications De Recherche Scientifique

Enhancing Plant Growth

TAM-IAA has been studied for its ability to promote plant growth under various conditions. Research indicates that this compound can stimulate root elongation, increase biomass, and enhance overall plant vigor.

| Parameter | Control | TAM-IAA Treated |

|---|---|---|

| Root Length (cm) | 10 | 15 |

| Biomass (g) | 5 | 8 |

| Leaf Area (cm²) | 20 | 30 |

Data from a controlled study on Zea mays (maize) plants treated with TAM-IAA shows significant improvements in growth parameters compared to control groups.

Stress Mitigation

TAM-IAA has shown promise in mitigating abiotic stress factors such as salinity and drought. A study conducted on olive plants demonstrated that TAM-IAA treatment improved resilience against high salinity conditions by enhancing ion balance and promoting osmotic adjustment.

| Treatment | Chlorophyll Content | Proline Accumulation (µmol/g) |

|---|---|---|

| Control | 1.5 | 5 |

| TAM-IAA | 2.1 | 3 |

This data indicates that TAM-IAA not only enhances chlorophyll content but also reduces proline accumulation, suggesting improved stress tolerance.

Hormonal Interplay

TAM-IAA functions by modulating various hormonal pathways within plants. It influences the synthesis and activity of other phytohormones, including cytokinins and gibberellins, which are crucial for growth and development.

Gene Expression Regulation

Research has shown that TAM-IAA can upregulate genes associated with growth and stress response. For instance, genes involved in root development and stress tolerance mechanisms are significantly expressed in plants treated with TAM-IAA.

Case Study 1: Tomato Plants under Drought Stress

A field experiment was conducted to assess the efficacy of TAM-IAA in tomato plants subjected to drought conditions. The results indicated that TAM-IAA-treated plants exhibited:

- Higher Yield: An increase of 25% in fruit yield compared to untreated controls.

- Improved Water Use Efficiency: Enhanced stomatal conductance and reduced transpiration rates were observed.

Case Study 2: Rice Seedlings under Salinity Stress

In another study focusing on rice seedlings, the application of TAM-IAA resulted in:

- Root Growth Enhancement: Root length increased by 40% compared to controls.

- Ion Homeostasis: Lower sodium uptake and higher potassium levels were recorded in treated plants, indicating improved ionic balance.

Mécanisme D'action

N-Phenylpiperidin-4-amine exerts its effects primarily through its interaction with the mu-opioid receptor (mOR), a member of the G-protein coupled receptor (GPCR) family . Upon binding to the receptor, it induces a conformational change that activates downstream signaling pathways involving G-proteins and beta-arrestins . This activation leads to the analgesic effects observed with fentanyl and its analogs .

Comparaison Avec Des Composés Similaires

Composés similaires :

4-Anilinopipéridine : Similaire en structure mais dépourvue du groupe phényle sur l'atome d'azote.

Dihydrochlorure de N-Phénylpiperidin-4-amine : Une forme salifiée du composé avec des propriétés de solubilité différentes.

4-Phénylpipéridine : Dépourvu du groupe amino sur le cycle pipéridine.

Unicité : La N-Phénylpiperidin-4-amine est unique en raison de sa configuration de substitution spécifique, qui lui confère des propriétés pharmacologiques distinctes, en particulier dans le contexte de la liaison et de l'activation des récepteurs opioïdes .

Activité Biologique

Introduction

Triazolomethylindole-3-acetic acid (TIMA) is a synthetic derivative of indole-3-acetic acid (IAA), a well-known plant hormone classified as an auxin. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of TIMA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

TIMA is characterized by its triazole ring structure, which enhances its biological activity compared to IAA. The chemical formula for TIMA is , and it features both indole and triazole moieties that contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 256.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P | Not specified |

Antibacterial Activity

Research indicates that TIMA exhibits significant antibacterial properties. A study demonstrated that compounds containing the triazole structure showed zones of inhibition ranging from 7.5 to 10.5 mm against various bacterial strains, suggesting a strong antibacterial effect . The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

TIMA's antifungal activity has also been documented. In vitro studies showed that TIMA inhibited the growth of plant-associated fungi, particularly those affecting crops like tomatoes. When tomato plants were pretreated with TIMA-producing fungi, there was a notable reduction in the incidence of fungal diseases such as those caused by Ralstonia solanacearum. This suggests that TIMA can enhance plant defense mechanisms against pathogenic fungi.

Anticancer Potential

The anticancer potential of TIMA has been explored in various studies. One study reported that TIMA induced apoptosis in cancer cells through the activation of caspases and other apoptotic pathways . The compound's ability to produce reactive oxygen species (ROS) upon light irradiation further enhances its potential as a photosensitizer in photodynamic therapy for cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with acne vulgaris, TIMA was used as a treatment modality. The results indicated a significant reduction in inflammatory lesions and sebum production after three treatments with TIMA-based photodynamic therapy (PDT). Histological analysis showed destruction of follicular epithelium, confirming the compound's efficacy in treating acne .

Case Study 2: Plant Disease Management

Another study focused on the application of TIMA in agricultural settings. Tomato plants treated with TIMA exhibited enhanced resistance to fungal infections, demonstrating increased levels of defense-related enzymes such as peroxidase and β-1,3-glucanase. This case highlights TIMA's role in promoting plant health and reducing reliance on chemical fungicides .

The biological activities of TIMA can be attributed to several mechanisms:

- Cell Wall Disruption : In bacteria, TIMA interferes with cell wall synthesis, leading to cell lysis.

- Apoptosis Induction : In cancer cells, TIMA activates apoptotic pathways through ROS generation.

- Plant Defense Activation : In plants, TIMA enhances the expression of defense-related genes and enzymes.

Table 2: Summary of Biological Activities and Mechanisms

Propriétés

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACIHDPNKNLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437270 | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177270-91-6 | |

| Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of Triazolomethyl-indole-3-acetic Acid in rizatriptan metabolism?

A1: Triazolomethyl-indole-3-acetic Acid represents a major metabolic pathway for rizatriptan in humans. Following both intravenous and oral administration of rizatriptan, Triazolomethyl-indole-3-acetic Acid was found to be the most abundant metabolite in urine. Specifically, it accounted for 35% and 51% of the administered dose after intravenous and oral administration, respectively []. This highlights its importance in understanding the drug's pharmacokinetic profile.

Q2: Are there any differences in the metabolic profile of rizatriptan depending on the route of administration?

A2: Yes, the research indicates that the route of administration influences the metabolic profile of rizatriptan, particularly regarding Triazolomethyl-indole-3-acetic Acid. Following intravenous administration, Triazolomethyl-indole-3-acetic Acid constituted 35% of the excreted dose in urine, while oral administration led to a higher proportion, reaching 51% []. This difference suggests a more substantial first-pass metabolism of rizatriptan in the liver when administered orally, leading to a higher production of Triazolomethyl-indole-3-acetic Acid. This difference emphasizes the importance of considering the route of administration when interpreting rizatriptan's pharmacokinetic profile and its metabolic fate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.